2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
Description
2,4-Dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a halogenated and sulfonylated heterocyclic compound with the molecular formula C₁₃H₈Cl₂IN₃O₂S and a molecular weight of 468.10 g/mol . Its structure features a pyrrolo[2,3-d]pyrimidine core substituted with chlorine atoms at positions 2 and 4, an iodine atom at position 5, and a tosyl (p-toluenesulfonyl) group at position 6. The compound’s CAS registry number is 1116240-01-7, and it is commonly utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and nucleoside analogs .
The tosyl group enhances the compound’s stability and reactivity in substitution reactions, while the halogen atoms (Cl and I) contribute to its electron-deficient character, making it a versatile substrate for further functionalization . Pyrrolo[2,3-d]pyrimidines are structurally analogous to purines, enabling interactions with biological targets such as enzymes and receptors involved in nucleotide metabolism .
Properties
IUPAC Name |
2,4-dichloro-5-iodo-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2IN3O2S/c1-7-2-4-8(5-3-7)22(20,21)19-6-9(16)10-11(14)17-13(15)18-12(10)19/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYBQGYSTLWUBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=C(N=C3Cl)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2IN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps. One common method starts with the chlorination of a pyrrolo[2,3-d]pyrimidine derivative. The chlorinated intermediate is then subjected to iodination using N-iodosuccinimide (NIS) in a solvent like dimethylformamide (DMF) at room temperature . The tosylation step involves the reaction of the iodinated compound with tosyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups attached to the pyrrolo[2,3-d]pyrimidine core.
Scientific Research Applications
Medicinal Chemistry
DCPY has shown promising biological activities attributed to its structural characteristics. Research indicates that compounds containing the pyrrolo[2,3-d]pyrimidine scaffold can exhibit various pharmacological effects, including:
- Antitumor Activity : DCPY and related compounds have been studied for their potential to inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis induction.
- Antiviral Properties : Certain studies have suggested that DCPY may interact with viral proteins, potentially inhibiting viral replication.
Binding Affinity Studies
Interaction studies involving DCPY focus on its binding affinities with various biological targets. These studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications. Some key findings include:
- Kinase Inhibition : DCPY has been assessed for its ability to inhibit specific kinases involved in cancer signaling pathways.
- Receptor Binding : Investigations into DCPY's interaction with G-protein coupled receptors (GPCRs) have indicated potential roles in modulating cellular signaling.
Synthetic Pathways
The synthesis of DCPY typically involves multi-step reactions starting from simpler precursors. The unique combination of halogen substitutions allows for further derivatization, making it a valuable intermediate in synthetic chemistry.
Comparative Studies with Analog Compounds
DCPY's unique properties can be contrasted with similar compounds to elucidate structure-activity relationships (SAR). Below is a comparison table of structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | Lacks iodine substitution | Commonly used as a precursor in synthetic pathways |
| 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine | Contains iodine but lacks chlorine | Exhibits different biological activities |
| 4-Chloro-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine | Contains only one chlorine atom | May show distinct reactivity patterns compared to dichloro derivatives |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of DCPY against various cancer cell lines. The results demonstrated that DCPY inhibited cell proliferation in a dose-dependent manner and induced apoptosis through the activation of caspase pathways.
Case Study 2: Antiviral Mechanism
Research conducted on DCPY's antiviral activity highlighted its potential to inhibit the replication of certain viruses by targeting viral polymerases. The study provided insights into the binding interactions between DCPY and viral proteins using molecular docking simulations.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. In anticancer research, it has been shown to bind to and inhibit the activity of certain proteins involved in cell proliferation and survival . This leads to the induction of apoptosis (programmed cell death) in cancer cells. The compound’s ability to modulate gene expression and protein activity is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Key Observations:
Halogen Diversity: The iodine atom at position 5 distinguishes the target compound from analogs like 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Tosyl Group Impact: The tosyl group at position 7 stabilizes the compound against hydrolysis and facilitates sulfonamide-based coupling reactions, unlike non-sulfonylated analogs (e.g., 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine) .
Physicochemical Properties
- Lipophilicity: The iodine and tosyl groups increase the logP value of the target compound compared to non-halogenated analogs, enhancing membrane permeability but reducing aqueous solubility .
- Thermal Stability: Tosyl derivatives generally exhibit higher thermal stability (decomposition >200°C) than non-sulfonylated analogs due to strong sulfonyl-oxygen interactions .
Biological Activity
2,4-Dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrrolopyrimidine derivatives, which are known for their diverse pharmacological properties, particularly as inhibitors of various kinases involved in cancer progression.
Research indicates that compounds similar to this compound act primarily as tyrosine kinase inhibitors (TKIs) . These enzymes play a critical role in the signaling pathways that regulate cell division and survival. By inhibiting these kinases, the compound can potentially induce apoptosis in cancer cells and inhibit tumor growth.
Anticancer Properties
A study published in September 2023 explored a series of pyrrolo[2,3-d]pyrimidine derivatives, including the target compound. The findings revealed significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 5e | HepG2 | 29 |
| 5k | MDA-MB-231 | 40 |
| 5l | HeLa | 59 |
| Sunitinib | (Control) | 261 |
Notably, compound 5k exhibited potent inhibition against several tyrosine kinases including EGFR and VEGFR2 with IC values ranging from 40 to 204 nM, demonstrating its potential as a multi-targeted kinase inhibitor .
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Another study highlighted the effectiveness of related pyrrolo[2,3-d]pyrimidines as VEGFR inhibitors. Compounds synthesized in this research showed enhanced potency compared to standard treatments like semaxanib:
| Compound | VEGFR Inhibition Factor |
|---|---|
| 8 | 100-fold more potent than semaxanib |
| 10 | 40-fold more potent than semaxanib |
| 14 | 8-fold more potent than semaxanib |
These results underscore the compound's potential role in targeting angiogenesis in tumors .
Case Studies
In vivo studies using mouse models have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine significantly inhibit tumor growth and metastasis when administered alongside established therapies. This suggests that these compounds could enhance the efficacy of existing cancer treatments while minimizing resistance .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, and what critical reaction conditions govern its regioselectivity?
- Methodological Answer : Synthesis typically involves sequential halogenation and sulfonation. The 7-tosyl group is introduced via nucleophilic substitution under acidic conditions (e.g., HCl in isopropanol at reflux) . Regioselectivity is controlled by steric and electronic factors: the iodine atom at position 5 is introduced via electrophilic substitution, while the tosyl group at position 7 is stabilized by the electron-withdrawing nature of the pyrrolopyrimidine core. Reaction temperature (80–100°C) and solvent polarity (e.g., isopropanol or DMF) are critical for avoiding side products .
Q. What spectroscopic techniques are most effective for characterizing structural features like the iodo and tosyl substituents?
- Methodological Answer :
- 1H/13C NMR : The tosyl group’s aromatic protons appear as a distinct multiplet (δ 7.2–7.8 ppm), while the iodine atom induces deshielding of adjacent protons (e.g., H-6 at δ 8.2–8.5 ppm) .
- Mass Spectrometry (HRMS) : Molecular ion peaks confirm the molecular formula (e.g., [M+H]+ for C₁₃H₁₀Cl₂IN₂O₂S).
- IR Spectroscopy : Sulfonyl S=O stretching (1350–1150 cm⁻¹) and C-I stretching (500–600 cm⁻¹) are diagnostic .
Q. What purification strategies are optimal for isolating this compound given its halogenated and sulfonated moieties?
- Methodological Answer : Column chromatography (silica gel, CHCl₃/MeOH gradient) removes unreacted intermediates. Recrystallization from methanol or ethanol enhances purity (>95%), leveraging the compound’s low solubility in polar solvents. Halogenated byproducts (e.g., di-iodinated species) are separated via fractional crystallization .
Advanced Research Questions
Q. How does the electronic configuration of the tosyl group influence the compound’s reactivity in subsequent functionalization reactions?
- Methodological Answer : The tosyl group acts as a stabilizing electron-withdrawing group, directing electrophilic attacks to the electron-rich pyrrole ring (positions 2 and 6). In Suzuki-Miyaura cross-coupling, the iodine atom at position 5 undergoes Pd-catalyzed substitution, while the tosyl group remains inert under mild conditions (e.g., room temperature, aqueous base). Computational studies (DFT) show that the tosyl group lowers the LUMO energy at position 7, facilitating nucleophilic displacement in kinase inhibitor synthesis .
Q. What computational methods predict the binding affinity of this compound to kinase targets like EGFR or VEGFR2?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations using crystal structures of EGFR (PDB: 1M17) and VEGFR2 (PDB: 3VID) reveal key interactions:
- The iodine atom forms halogen bonds with kinase hinge-region residues (e.g., Met793 in EGFR).
- The tosyl group engages in hydrophobic interactions with the ATP-binding pocket.
- Binding free energy calculations (MM-PBSA) validate predicted IC₅₀ values .
Q. Are there documented cases of unexpected reactivity between the iodo substituent and transition metal catalysts in cross-coupling reactions?
- Methodological Answer : The iodine atom undergoes Ullmann-type coupling with Cu(I) catalysts, producing dimeric byproducts. To mitigate this, Pd(PPh₃)₄ with chelating ligands (e.g., XPhos) is preferred for Suzuki couplings, as it suppresses iodine scrambling. Reaction monitoring via TLC or LC-MS is critical to detect intermediates .
Q. How do steric effects from the tosyl group impact the compound’s solubility and crystallinity in structural studies?
- Methodological Answer : The tosyl group reduces aqueous solubility (logP ~3.5) but enhances crystallinity due to planar stacking interactions. Single-crystal X-ray diffraction (e.g., orthorhombic P2₁2₁2₁ space group) confirms the tosyl group’s orientation perpendicular to the pyrrolopyrimidine plane, stabilized by π-π interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
